molecular formula C27H26N6O3 B2404195 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-90-8

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2404195
CAS-Nummer: 539798-90-8
Molekulargewicht: 482.544
InChI-Schlüssel: WJQMAUIUODXXGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O3 and its molecular weight is 482.544. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-16-7-5-8-18(13-16)24-23(26(34)30-20-9-6-12-28-15-20)17(2)29-27-31-25(32-33(24)27)19-10-11-21(35-3)22(14-19)36-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQMAUIUODXXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)NC5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS No. 539798-77-1) is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C27H26N6O4
  • Molecular Weight : 498.5 g/mol
  • Structure : The compound features a complex structure that includes a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of triazolopyrimidines have shown significant cytotoxic effects against different cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • NCI-H460 (lung cancer)
    • A549 (lung adenocarcinoma)

In vitro assays demonstrated that the compound exhibits notable inhibitory effects on cell proliferation:

Cell Line IC50 (µM) Reference
MCF-712.50
NCI-H46042.30
A54926.00

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Triazole derivatives are known to inhibit key inflammatory mediators:

  • Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.

A study comparing various triazole derivatives found that certain modifications to the triazole ring significantly enhanced anti-inflammatory activity, suggesting that structural optimization can lead to improved therapeutic profiles.

Case Studies

  • Study on MCF-7 Cell Line :
    • Researchers synthesized several derivatives of triazolopyrimidine and evaluated their cytotoxicity against MCF-7 cells.
    • Findings indicated that the most potent derivative had an IC50 value of 0.39 µM , outperforming standard chemotherapeutics like doxorubicin .
  • Combination Therapy :
    • In a study examining combination therapies, the triazolopyrimidine derivative was combined with traditional chemotherapy agents.
    • Results showed a synergistic effect that significantly enhanced anticancer efficacy in resistant cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. In particular, it has shown promising activity against Mycobacterium tuberculosis , indicating its potential as an anti-tubercular agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antitumor Activity

Another significant application is in oncology. Compounds with similar triazolo-pyrimidine scaffolds have been reported to exhibit cytotoxic effects on cancer cell lines. The triazole ring is known to enhance the interaction with biological targets involved in tumor proliferation and survival pathways. Preliminary in vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 1: Antitubercular Activity

A study published in Molecules demonstrated that derivatives of triazolo-pyrimidines showed significant antitubercular activity. The synthesized compounds were tested against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, revealing effective inhibition at low micromolar concentrations. The structure-activity relationship (SAR) indicated that modifications in the phenyl groups could enhance potency .

Case Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation, researchers explored the cytotoxic effects of various triazolo-pyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of the methoxy substituents on the phenyl ring for enhancing biological activity .

Q & A

Q. What are the optimized synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives like this compound?

The compound can be synthesized via multicomponent reactions involving aldehydes, amino-triazoles, and ketones or esters. For example, a general protocol involves heating 3-amino-1,2,4-triazole, aldehydes (e.g., 3,4-dimethoxybenzaldehyde), and acetoacetamide derivatives in DMF at 120°C for 10 hours, followed by recrystallization from EtOH/DMF . Alternative methods use molten-state TMDP (trimethylenediamine phosphate) or ethanol/water solvent systems, though TMDP is preferred due to its efficiency despite toxicity concerns .

Q. How is structural characterization performed for triazolo[1,5-a]pyrimidine derivatives?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regioselectivity and substituent positions. For instance, the C(7)-aryl proton typically appears as a singlet at δ 7.3–7.5 ppm, while the pyridine ring protons resonate at δ 8.8–9.1 ppm .
  • X-ray crystallography : To resolve intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z ~500–550) .

Q. What solvents and catalysts are critical for regioselective N-alkylation?

Acetonitrile with aqueous NaOH is effective for selective N(4)-alkylation of dihydrotriazolopyrimidines. For example, cyclohexyl or benzyl groups can be introduced at N(4) with >80% yield, avoiding competing C(7) functionalization . Piperidine or DABCO in DMF may also enhance reaction rates but require careful handling due to regulatory restrictions .

Advanced Research Questions

Q. How can synthetic contradictions (e.g., low yields with electron-deficient aryl aldehydes) be resolved?

Electron-deficient aldehydes (e.g., nitro-substituted) often stall cyclization due to reduced nucleophilicity. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours) and improves yields by 15–20% .
  • Additive optimization : Glycerol or TMDP (0.5–1.0 equiv.) enhances proton transfer in cyclocondensation .
  • DoE (Design of Experiments) : Bayesian optimization algorithms can systematically screen solvent/base combinations to maximize yield .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for biological activity?

  • Lipophilicity and solubility : SwissADME predicts logP (e.g., 2.8–3.5) and aqueous solubility (e.g., −4.0 to −5.0 LogS), correlating with membrane permeability .
  • Enzymatic assays : For CB2 receptor binding, IC50_{50} values are determined via competitive displacement of [3^3H]CP-55,940, with triazolo[1,5-a]pyrimidines showing sub-micromolar affinity .
  • Antibacterial testing : MIC (minimum inhibitory concentration) against Enterococcus faecium is assessed via broth microdilution, with benzylthio derivatives (e.g., compound 16) showing MICs of 8–16 µg/mL .

Q. How are data contradictions in biological activity rationalized (e.g., high in vitro potency vs. poor in vivo efficacy)?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:

  • Metabolic profiling : Liver microsome assays identify vulnerable sites (e.g., oxidation at C(5)-methyl).
  • Prodrug design : Masking carboxamide groups as esters improves oral bioavailability (e.g., 2.5-fold increase in AUC for acetylated analogs) .
  • Co-crystallization studies : Resolve target binding vs. off-target effects (e.g., mTOR inhibition vs. CYP3A4 inhibition) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.